molecular formula C14H17F2NO4 B8371412 5-[(tert-Butoxycarbonylamino)methyl]-2-(difluoromethyl)benzoic acid

5-[(tert-Butoxycarbonylamino)methyl]-2-(difluoromethyl)benzoic acid

Cat. No.: B8371412
M. Wt: 301.29 g/mol
InChI Key: OMZLFTWUQDZINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(tert-Butoxycarbonylamino)methyl]-2-(difluoromethyl)benzoic acid is a useful research compound. Its molecular formula is C14H17F2NO4 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

2-(difluoromethyl)-5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-7-8-4-5-9(11(15)16)10(6-8)12(18)19/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

OMZLFTWUQDZINF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C(F)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Treat a solution of methyl 5-(tert-butoxycarbonylaminomethyl)-2-(difluoromethyl)benzoate (1.43 g, 4.54 mmol, 1.0 equiv) in 1,4-dioxane (20 mL) with sodium hydroxide (5 N aqueous, 1.81 mL, 9.07 mmol, 2.0 equiv), and stir the mixture at room temperature overnight. Concentrate under reduced pressure, and adjust the pH to 4 with aqueous HCl. Extract with EtOAc (2×40 mL), and wash the combined organic extracts with saturated aqueous NaCl, separate, and dry the organic phase over Na2SO4, filter, and concentrate under reduced pressure to give the title compound (1.21 g, 88%). MS (m/z) 319 (M+18).
Quantity
1.43 g
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1.81 mL
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20 mL
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Yield
88%

Synthesis routes and methods II

Procedure details

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